2-Methyl-1-heptene
Overview
Description
2-Methyl-1-heptene is an organic compound with the molecular formula C8H16. It is a branched alkene, characterized by a double bond between the first and second carbon atoms in the heptene chain, with a methyl group attached to the second carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-1-heptene can be synthesized through various methods, including the dehydration of alcohols and the dehydrohalogenation of alkyl halides. One common method involves the dehydration of 2-methyl-1-heptanol using an acid catalyst such as sulfuric acid or phosphoric acid under elevated temperatures . Another method is the dehydrohalogenation of 2-methyl-1-heptyl halides using a strong base like potassium hydroxide or sodium hydroxide .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic cracking of petroleum fractions. This process involves breaking down larger hydrocarbon molecules into smaller ones, including alkenes like this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1-heptene undergoes various chemical reactions, including:
Hydrogenation: The compound can be hydrogenated to form 2-methylheptane in the presence of a catalyst such as palladium or platinum.
Halogenation: It reacts with halogens like chlorine or bromine to form dihalides.
Epoxidation: this compound can be epoxidized using hydrogen peroxide in the presence of a catalyst like Keggin polyoxometalate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Hydrogenation: Palladium, platinum.
Halogenation: Chlorine, bromine.
Epoxidation: Hydrogen peroxide, Keggin polyoxometalate.
Major Products:
Oxidation: 2-Methyl-1-heptanol.
Hydrogenation: 2-Methylheptane.
Halogenation: 2-Methyl-1,2-dihaloheptane.
Epoxidation: this compound oxide.
Scientific Research Applications
2-Methyl-1-heptene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-1-heptene involves its reactivity as an alkene. The double bond in the compound allows it to participate in addition reactions, where reagents add across the double bond. This reactivity is crucial for its use in various chemical transformations, including hydrogenation, halogenation, and epoxidation . The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
1-Heptene: An unbranched alkene with a similar molecular formula but without the methyl group.
2-Methyl-2-heptene: A branched alkene with the double bond located between the second and third carbon atoms.
2-Methyl-1-hexene: A shorter chain alkene with a similar structure but one less carbon atom
Uniqueness: 2-Methyl-1-heptene is unique due to its specific structure, which includes a methyl group on the second carbon and a double bond between the first and second carbon atoms. This structure imparts distinct chemical properties and reactivity compared to its similar compounds .
Properties
IUPAC Name |
2-methylhept-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-4-5-6-7-8(2)3/h2,4-7H2,1,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBGGJURENJHKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074009 | |
Record name | 1-Heptene, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15870-10-7 | |
Record name | 2-Methyl-1-heptene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15870-10-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Methyl-1-heptene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015870107 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-METHYL-1-HEPTENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73949 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Heptene, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylhept-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.343 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-METHYL-1-HEPTENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/950L7O6RJA | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 2-Methyl-1-heptene?
A1: this compound is primarily used as a precursor in the production of other chemicals. One notable application is its use in synthesizing 2-Methoxy-2-methylheptane (MMH) [, ], a potential gasoline additive proposed as a less environmentally damaging alternative to methyl tert-butyl ether (MTBE) [, , ].
Q2: How does the molecular structure of this compound influence its reactivity?
A2: As an alkene, this compound possesses a carbon-carbon double bond, a site of high electron density. This feature makes it susceptible to electrophilic attack, enabling reactions like addition reactions with halogens [] and polymerization reactions [, ]. The presence of the methyl group on the second carbon atom introduces steric hindrance, potentially influencing the regioselectivity of these reactions.
Q3: How does the carbon chain length of this compound affect its reaction rate with hydroxyl radicals (OH)?
A3: Studies have shown that the rate constants for the reaction of OH radicals with alkenes, including this compound, increase with increasing carbon chain length []. This trend suggests that the alkyl substituent groups contribute to the overall reactivity with OH radicals, likely through hydrogen atom abstraction [].
Q4: Can this compound be used in reactive distillation processes?
A4: Research suggests that incorporating this compound into a reactive distillation setup for MMH production can offer significant advantages [, ]. This approach integrates the reaction and separation processes, potentially leading to lower energy consumption, capital costs, and overall annual costs compared to conventional reactor-column sequences [, ].
Q5: Are there any spectroscopic techniques for identifying and characterizing this compound?
A5: Yes, infrared (IR) [, ] and Raman spectroscopy [, ] have been used to characterize this compound. These techniques exploit the vibrational modes of the molecule's bonds, generating unique spectral fingerprints for identification. Researchers have reported specific IR absorption bands and Raman frequencies characteristic of this compound's molecular structure [, , , ].
Q6: What is the role of this compound in studying metallaaziridinium ion pairs?
A6: this compound serves as a reactant in studying the reactivity of metallaaziridinium ion pairs []. Research shows that this compound inserts into the metal-carbon bond of these complexes, forming stable five-membered heterocycles []. This reaction is stereoselective, with the product distribution influenced by the olefin's structure and, to a lesser extent, the metal center's nature [].
Q7: Can the interaction of this compound with catalysts be studied using computational methods?
A7: Yes, Density Functional Theory (DFT) calculations have been employed to study the insertion of this compound into the metal-carbon bond of metal complexes [, ]. These calculations provide valuable insights into the reaction mechanism, energetics, and the influence of factors like counterions and solvent on the reaction pathway [].
Q8: Does this compound have any known toxicity?
A8: While not extensively studied, this compound, like many alkenes, could potentially exhibit toxicity. One study showed that structurally similar terminal alkenes, including 1-heptene, could destroy cytochrome P-450 in rat liver microsomes []. This finding suggests a need for careful handling and further investigation into potential toxicological effects.
Q9: How can we analyze the content of double bonds in materials like polyethylene using this compound as a reference?
A9: this compound, along with other alkenes like trans-4-decene and 1-decene, can be used as a calibration standard in infrared spectroscopy to quantify the content of different types of double bonds (trans-vinylidene, vinyl, vinylidene) in polyethylene []. This method involves saturating the double bonds in polyethylene with bromine and then comparing the IR spectra of the brominated and non-brominated samples to the calibration curve generated using the standard alkenes [].
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